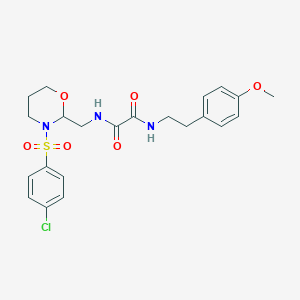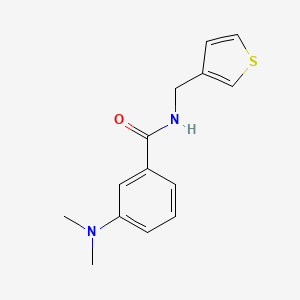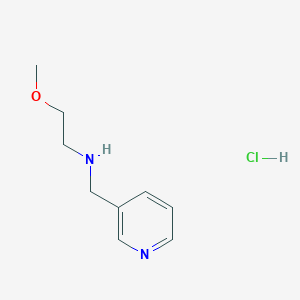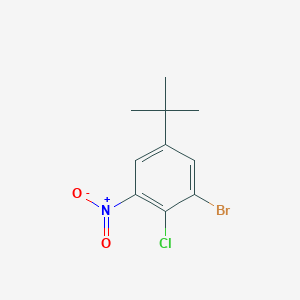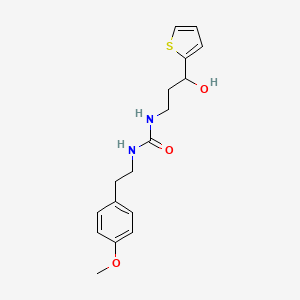
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has been developed for scientific research purposes. It is a urea derivative that has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Directed Lithiation Applications
Directed lithiation of urea derivatives, including those related to the specified compound, has been explored for creating substituted products. This process allows for the selective introduction of functional groups into the urea molecule, expanding its potential for use in various chemical syntheses. One study detailed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlighting the method's efficiency in yielding high-purity substituted products, potentially applicable in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Spectroscopic Characterization and Computational Study
Another area of research involves the spectroscopic characterization and computational study of imidazole derivatives, which, like the specified urea compound, are valuable for understanding molecular reactivity and designing new molecules with tailored properties. These studies combine experimental and computational methods to elucidate the reactivity, spectroscopic properties, and potential biological activities of newly synthesized compounds (Hossain et al., 2018).
Inhibition of Protein Kinases
Research on pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) illustrates the potential of urea derivatives in therapeutic applications. These inhibitors show significant potency, offering insights into the design of new drugs targeting cancer and other diseases where ROCK activity is implicated (Pireddu et al., 2012).
Hydrogel Formation
Urea derivatives can also play a role in material science, such as the formation of hydrogels. Research on low molecular weight salt hydrogelators based on urea compounds demonstrates the ability to tune gel properties through anionic variations. This adaptability is crucial for developing materials with specific mechanical and biological properties for medical and industrial applications (Lloyd & Steed, 2011).
Anticonvulsant Activity
Additionally, synthesized urea/thiourea derivatives have been screened for anticonvulsant activity, offering a foundation for developing new treatments for epilepsy and other seizure disorders. These studies not only evaluate the therapeutic potential but also employ molecular docking to understand the interaction with biological targets (Thakur et al., 2017).
Propiedades
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXRNOQBNLWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)
![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)


![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
